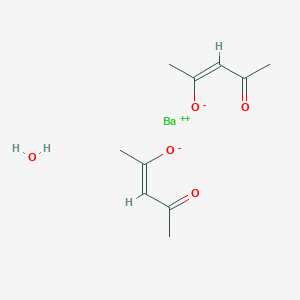

Barium-bis(pentan-2,4-dionato-O,O’)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Bis(pentane-2,4-dionato-O,O’)barium has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other barium-containing compounds and as a catalyst in organic reactions.

Material Science: The compound is employed in the preparation of barium-containing materials, such as ceramics and thin films.

Biology and Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.

Industry: It is used in the production of high-purity barium oxide and other industrial chemicals.

Wirkmechanismus

Mode of Action

For example, in a similar compound, the metal ion is four-coordinated by O atoms from two chelating pentane-2,4-dionate (acetylacetonate, acac) anionic ligands in a slightly distorted square-planar manner .

Biochemical Pathways

The compound’s ability to form complexes suggests that it could potentially interact with various biochemical pathways .

Pharmacokinetics

Like other barium compounds, it is expected to have low solubility and bioavailability .

Action Environment

The action, efficacy, and stability of Barium acetylacetonate can be influenced by various environmental factors. For instance, the compound’s reactivity and stability can be affected by temperature, pH, and the presence of other chemicals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Bis(pentane-2,4-dionato-O,O’)barium can be synthesized through the reaction of barium hydroxide with acetylacetone in an aqueous medium. The reaction typically involves the following steps:

- Dissolving barium hydroxide in water.

- Adding acetylacetone to the solution.

- Stirring the mixture at room temperature until the reaction is complete.

- Filtering and drying the resulting product .

Industrial Production Methods

Industrial production methods for bis(pentane-2,4-dionato-O,O’)barium are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Bis(pentane-2,4-dionato-O,O’)barium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of barium oxide and other by-products.

Reduction: It can be reduced to form barium metal and other reduced species.

Substitution: The acetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride can be used.

Substitution: Ligand exchange reactions often involve the use of other diketones or similar chelating agents.

Major Products Formed

Oxidation: Barium oxide and carbon dioxide.

Reduction: Barium metal and acetylacetone.

Substitution: New barium complexes with different ligands.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Bis(pentane-2,4-dionato-O,O’)bis(propan-2-olato)titanium: A titanium analog with similar chelating ligands.

Beryllium bis(2,4-pentanedionato-O,O’): A beryllium compound with similar coordination chemistry

Uniqueness

Bis(pentane-2,4-dionato-O,O’)barium is unique due to its specific coordination environment and the properties imparted by the barium ion. Its applications in material science and catalysis are distinct from those of its analogs, making it a valuable compound for various research and industrial purposes.

Eigenschaften

CAS-Nummer |

12084-29-6 |

|---|---|

Molekularformel |

C10H14BaO4 |

Molekulargewicht |

335.54 g/mol |

IUPAC-Name |

barium(2+);4-oxopent-2-en-2-olate |

InChI |

InChI=1S/2C5H8O2.Ba/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2 |

InChI-Schlüssel |

DJHZYHWLGNJISM-UHFFFAOYSA-L |

SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ba+2] |

Isomerische SMILES |

C/C(=C/C(=O)C)/[O-].[Ba+2] |

Kanonische SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ba+2] |

Key on ui other cas no. |

12084-29-6 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Q1: How does Barium acetylacetonate interact with PEDOT:PSS and what are the downstream effects?

A1: Barium acetylacetonate (Ba(acac)2) interacts with Poly(3,4-ethylenedioxythiophene)polystyrene sulfonate (PEDOT:PSS) through its barium cations. Molecular dynamics simulations suggest these cations interact with both the aromatic rings of the PEDOT [] and the negatively charged sulfonate groups in PSS []. At high concentrations, this interaction leads to PEDOT dedoping and precipitation, leaving behind a solution primarily composed of barium polystyrene sulfonate (Ba–PSS) []. This interaction is significant because it allows for work function modification of PEDOT:PSS, making it more suitable for electron injection and extraction in organic electronic devices [].

Q2: What are the structural characteristics of Barium acetylacetonate and how is it characterized?

A2: Barium acetylacetonate, also known as Bis(pentane-2,4-dionato-O,O')barium, has the molecular formula Ba(C5H7O2)2. While the provided abstracts don't specify its molecular weight or spectroscopic data, these can be readily determined through various analytical techniques. For instance, its structure can be characterized using X-ray diffraction, and its purity assessed with techniques like elemental analysis.

Q3: Can you elaborate on the applications of Barium acetylacetonate in material science, particularly its role in synthesizing barium titanate (BaTiO3)?

A3: Barium acetylacetonate serves as a crucial precursor in the sol-gel synthesis of barium titanate (BaTiO3) []. This method offers advantages over traditional solid-state reactions, allowing for lower synthesis temperatures and better control over particle size and morphology. The research highlights that using Barium acetylacetonate in sol-gel synthesis leads to high-purity (>99.98%) BaTiO3 powder with desirable properties for various applications [].

Q4: Besides its use in electronic materials and ceramics, are there any other notable applications of Barium acetylacetonate?

A4: Barium acetylacetonate, alongside other volatile coordination compounds, plays a significant role in the Chemical Vapor Deposition (CVD) of high-temperature superconducting (HTSC) thin films []. Specifically, it is used as a precursor for the growth of YBa2Cu3O7-x films with preferred c-axis orientation []. This highlights the versatility of Barium acetylacetonate in advanced materials synthesis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.